ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
Description
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at position 3 with a benzoate ester and at position 7 with an ethoxy-oxoacetate group. Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol. The compound’s structure combines a chromenone scaffold—known for bioactivity in cancer and inflammation—with esterified side chains that modulate solubility and target interaction .
Properties
IUPAC Name |
ethyl 4-[7-(2-ethoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-3-26-20(23)13-28-16-9-10-17-18(11-16)29-12-19(21(17)24)30-15-7-5-14(6-8-15)22(25)27-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYBZGGMFRVSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy-Oxoethoxy Group: This step involves the reaction of the chromen-4-one core with ethyl oxalyl chloride in the presence of a base such as pyridine to introduce the ethoxy-oxoethoxy group.
Esterification: The final step involves the esterification of the intermediate product with 4-hydroxybenzoic acid in the presence of a catalyst such as sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among analogues include:
- Ester group modifications (ethyl, methyl, propyl, tert-butyl).
- Substituents on the chromen-4-one core (alkoxy, aryloxy, cyano, halogen).
- Additional functional groups (hydrazones, thiazolidinones).
Table 1: Comparative Structural and Physicochemical Properties
Key Research Findings
ALR2 Inhibition: Ethyl-substituted thiazolidinone derivatives outperform the target compound in enzyme inhibition, highlighting the critical role of the thiazolidinone-hydrazone motif .
Thermal Stability: Cyanomethoxy-substituted analogues exhibit exceptional predicted thermal stability, making them candidates for high-temperature processes .
Metabolic Considerations: Methyl esters (e.g., Methyl 4-{[7-(cyanomethoxy)...) may undergo faster hydrolysis than ethyl or propyl derivatives, affecting in vivo half-life .
Biological Activity
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 280.32 g/mol. The compound features a chromene backbone, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with ethyl 2-bromoacetate under basic conditions. The reaction conditions generally include:
- Reagents : Ethyl 2-bromoacetate, potassium carbonate.
- Solvent : Acetone.
- Temperature : Approximately 65 °C for optimal yield.
The product is purified through recrystallization from suitable solvents, yielding a high-purity compound suitable for biological testing.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Effects
In recent studies, this compound has shown promise in inhibiting cancer cell proliferation. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the Wnt/β-catenin pathway.
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances electron donation capabilities, facilitating free radical scavenging.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.
- Anticancer Mechanism : Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yloxy}benzoate modulates gene expression related to apoptosis and cell cycle regulation.
Case Studies
-
Study on Antioxidant Activity :
A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduced free radical levels compared to control groups. -
Antimicrobial Efficacy :
Another investigation evaluated the antimicrobial properties against clinical isolates, demonstrating effectiveness comparable to standard antibiotics. -
Cancer Cell Line Study :
In vitro studies on breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
